molecular formula C15H13NO B1597502 7-Benzoylindoline CAS No. 33244-57-4

7-Benzoylindoline

Cat. No.: B1597502
CAS No.: 33244-57-4
M. Wt: 223.27 g/mol
InChI Key: ZZOVZJBWXVZVLN-UHFFFAOYSA-N
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Description

7-Benzoylindoline is an organic compound with the molecular formula C15H13NO It belongs to the indoline family, which is characterized by a fused benzene and pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzoylindoline typically involves the reaction of indoline with benzonitrile in the presence of aluminum chloride (AlCl3) and boron trichloride (BCl3) in dichloromethane and toluene at elevated temperatures. The reaction mixture is then treated with hydrochloric acid (HCl) and water to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Benzoylindoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it into different indoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the indoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoylindole ketones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

7-Benzoylindoline has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific benzoyl group at the 7-position, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,3-dihydro-1H-indol-7-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-15(12-5-2-1-3-6-12)13-8-4-7-11-9-10-16-14(11)13/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOVZJBWXVZVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372438
Record name 2,3-dihydro-1H-indol-7-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33244-57-4
Record name 2,3-dihydro-1H-indol-7-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred mixture of 0.165 mole (25 g.) of indoline-7-carboxylic acid and 800 ml. of dry ether was treated dropwise with 0.435 mole of phenyllithium which was prepared from 157 g. (0.435 mole) of bromobenzene, 6.94 g. (0.87 mole) of lithium wire and 500 ml. of dry ether. After addition of the phenyllithium, the reaction mixture was refluxed for three hours and then poured onto ice. After warming to room temperature, the mixture was filtered and the ether layer was separated from the aqueous layer. After washing the ether extract with 1N hydrochloric acid, the product was extracted into 12 N hydrochloric acid. Neutralization of the acidic extract caused precipitation of crude product. The product melted at 119°-122°C.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a solution of 357 mg (3 mmol) of indoline 3 dissolved in 10 ml of 1,2-dichloroethane are added 0.5 ml (3×1.2 mmol) of triethylamine, 0.44 ml (3×1.2 mmol) of boron trifluoride ether adduct, and 0.43 ml (3×1.2 mmol) of silicon tetrachloride, and the mixture is heated under reflux with stirring for 2 hours. The reaction mixture is evaporated; 0.62 ml (3×2 mmol) of benzonitrile is added to the residue and the mixture is heated at 160° C. with stirring for 5 hours and then cooled. The mixture is mixed with 5 ml of 6N hydrochloric acid and heated at 100° C. for 20 minutes. The reaction mixture is basified with potassium carbonate and extracted with dichloromethane. The organic layer is washed with water, dried over anhydrous potassium carbonate, and concentrated. The residue is chromatographed on a column of 4.6 g of silica-gel and eluted with dichloromethane. The eluate from dichloromethane is concentrated. The residue is recrystallized from ether-petroleum either to give 555 mg of 7-benzoylindoline 7 as crystals.
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357 mg
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10 mL
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boron trifluoride ether
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5 mL
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Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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